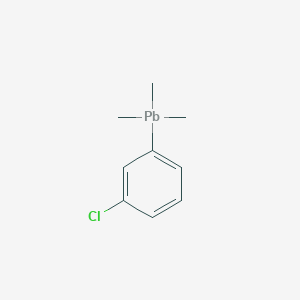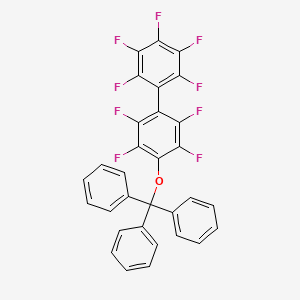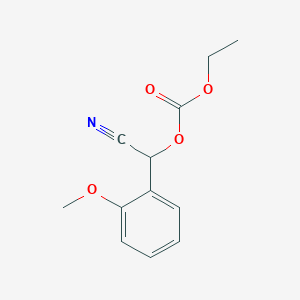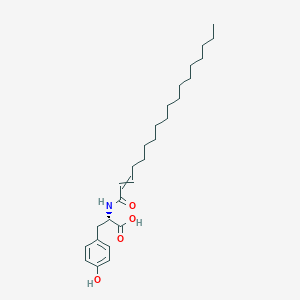
3-Dodecylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecylthymidine is a synthetic nucleoside analog, which is structurally derived from thymidine. Thymidine is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The addition of a dodecyl group to the thymidine molecule enhances its hydrophobic properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylthymidine typically involves the alkylation of thymidine with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually include anhydrous solvents like dimethylformamide or tetrahydrofuran to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecylthymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl ketones, while reduction may produce dodecyl alcohols.
Aplicaciones Científicas De Investigación
3-Dodecylthymidine has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic nucleoside analog in the study of nucleic acid interactions and modifications.
Biology: It serves as a probe in DNA synthesis and repair studies.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 3-Dodecylthymidine involves its incorporation into DNA during replication. The dodecyl group enhances its hydrophobic interactions, which can disrupt normal DNA processes. This disruption can lead to the inhibition of DNA synthesis and repair, making it useful in antiviral and anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, which lacks the dodecyl group.
Azidothymidine: A thymidine analog used in the treatment of HIV infection.
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
3-Dodecylthymidine is unique due to its hydrophobic dodecyl group, which enhances its interactions with hydrophobic environments. This property makes it particularly useful in studies involving membrane interactions and hydrophobic drug delivery systems.
Propiedades
Número CAS |
521277-44-1 |
|---|---|
Fórmula molecular |
C22H38N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-dodecyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H38N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-21(27)17(2)15-24(22(23)28)20-14-18(26)19(16-25)29-20/h15,18-20,25-26H,3-14,16H2,1-2H3/t18-,19+,20+/m0/s1 |
Clave InChI |
PLFKVVZRNMZCPS-XUVXKRRUSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)



